2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrrole ring, a triazole ring, and a sulfanyl group. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride.
Formation of the Triazole Ring: The triazole ring can be formed by the cyclization of appropriate hydrazides with carbon disulfide and potassium hydroxide, followed by reaction with ethyl iodide.
Coupling of Pyrrole and Triazole Rings: The pyrrole and triazole rings are then coupled through a sulfanyl linkage using thiourea as a sulfur source.
Acetylation: The final step involves the acetylation of the coupled product with acetic anhydride to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to the suppression of bacterial and fungal growth.
Comparison with Similar Compounds
Similar compounds to 2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide include other heterocyclic compounds with pyrrole and triazole rings. Some examples are:
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound also contains a pyrrole ring and has been studied for its potential to improve monoclonal antibody production.
4-(2,5-dimethylpyrrol-1-yl)/4-pyrrol-1-yl benzoic acid hydrazide analogs: These compounds have shown antibacterial, antifungal, and antitubercular activities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential as a dual enzyme inhibitor, which may offer advantages in the development of new therapeutic agents .
Properties
Molecular Formula |
C17H19N5OS |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5OS/c1-3-15-19-20-17(22(15)21-10-6-7-11-21)24-12-16(23)18-14-9-5-4-8-13(14)2/h4-11H,3,12H2,1-2H3,(H,18,23) |
InChI Key |
UNYBFFGODMNKSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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